A Technical Guide to m-PEG3-Aminooxy: Structure, Properties, and Applications in Bioconjugation
A Technical Guide to m-PEG3-Aminooxy: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Aminooxy, systematically named 1-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)amine, is a heterobifunctional linker widely utilized in bioconjugation and drug delivery. Its structure comprises a methoxy-terminated triethylene glycol (PEG3) spacer and a terminal aminooxy group. This unique architecture imparts valuable properties, including enhanced hydrophilicity and the ability to form stable oxime bonds with carbonyl-containing molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of m-PEG3-Aminooxy, complete with detailed experimental protocols and workflow diagrams.
The primary utility of m-PEG3-Aminooxy lies in its highly selective reaction with aldehydes and ketones to form a stable oxime linkage. This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, enabling the specific modification of biomolecules in complex biological environments. The PEG3 spacer enhances the aqueous solubility of the molecule and its conjugates, and can reduce steric hindrance.
It is important to distinguish m-PEG3-Aminooxy from a related compound, Aminooxy-PEG3-methyl ester. The latter possesses a methyl ester terminus instead of a methoxy (B1213986) group, offering a different reactive handle for further chemical modifications. This guide will focus on the methoxy-terminated variant.
Physicochemical Properties
A thorough understanding of the physicochemical properties of m-PEG3-Aminooxy is essential for its effective application in experimental design. The following table summarizes key quantitative data for this molecule.
| Property | Value |
| Chemical Formula | C₇H₁₇NO₄ |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 248275-10-7 |
| Appearance | Solid powder or oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, and other organic solvents |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C |
| Topological Polar Surface Area (TPSA) | 62.94 Ų |
| logP (calculated) | -0.4437 |
Core Principle: The Oxime Ligation Reaction
The cornerstone of m-PEG3-Aminooxy's utility is the oxime ligation reaction. This reaction involves the condensation of the aminooxy group with an aldehyde or ketone to form a stable, covalent oxime bond. This reaction is highly chemoselective, meaning it proceeds with high specificity in the presence of other functional groups commonly found in biological systems, such as amines and thiols.
The reaction rate is pH-dependent, with optimal conditions typically in the slightly acidic range (pH 4.5-6.5). However, the reaction can be effectively catalyzed by nucleophilic catalysts, such as aniline (B41778), allowing for efficient ligation at physiological pH (7.0-7.4).[1]
Figure 1: Chemical structure of m-PEG3-Aminooxy.
Experimental Protocols
This section provides detailed methodologies for key applications of m-PEG3-Aminooxy.
Glycoprotein (B1211001) Labeling via Periodate (B1199274) Oxidation
This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehyde groups, followed by conjugation with m-PEG3-Aminooxy.
Materials:
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Glycoprotein of interest (e.g., IgG antibody)
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m-PEG3-Aminooxy
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Sodium periodate (NaIO₄)
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Ethylene (B1197577) glycol
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Reaction Buffer: 0.1 M sodium acetate, pH 5.5
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.4
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Aniline (optional, as catalyst)
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Desalting column or dialysis cassette for purification
Procedure:
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Glycoprotein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
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Oxidation of Glycans:
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Prepare a fresh stock solution of sodium periodate in the Reaction Buffer.
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Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
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Incubate the reaction mixture for 15-30 minutes at 4°C in the dark.
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Quenching the Oxidation:
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Add ethylene glycol to a final concentration of 10-20 mM to quench the unreacted periodate.
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Incubate for 10-15 minutes at room temperature.
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Purification of Oxidized Glycoprotein:
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Remove excess sodium periodate and byproducts using a desalting column or dialysis, exchanging the buffer to the Coupling Buffer.
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Oxime Ligation:
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Prepare a stock solution of m-PEG3-Aminooxy in the Coupling Buffer.
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Add the m-PEG3-Aminooxy solution to the oxidized glycoprotein solution to achieve a 10- to 50-fold molar excess.
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(Optional) For reactions at or near neutral pH, add aniline to a final concentration of 1-10 mM to catalyze the reaction.
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Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.
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Purification of the Conjugate:
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Remove excess m-PEG3-Aminooxy and other small molecules by size-exclusion chromatography (SEC) or dialysis.
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Characterization:
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Confirm conjugation and assess the degree of labeling using SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry.
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Cell Surface Labeling
This protocol outlines the labeling of cell surface glycoproteins on living cells.
Materials:
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Suspension or adherent cells
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m-PEG3-Aminooxy
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Sodium periodate (NaIO₄)
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Cell culture medium or PBS
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Aniline (optional)
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Quenching solution: PBS with 1 mM glycerol (B35011) or ethylene glycol
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Washing buffer: PBS
Procedure:
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Cell Preparation:
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Harvest and wash cells with ice-cold PBS. Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in PBS.
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Oxidation:
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Add a freshly prepared solution of sodium periodate to the cell suspension to a final concentration of 0.5-2 mM.
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Incubate for 15-30 minutes on ice in the dark.
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Quenching:
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Wash the cells once with the Quenching solution to remove unreacted periodate.
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Labeling:
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Resuspend the oxidized cells in PBS containing 100-500 µM m-PEG3-Aminooxy.
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(Optional) Add aniline to a final concentration of 1-10 mM.
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Incubate for 1-2 hours at room temperature or 4°C.
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Washing:
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Wash the cells three times with the Washing buffer to remove unreacted labeling reagent.
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Downstream Analysis:
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The labeled cells are now ready for downstream applications, such as flow cytometry or fluorescence microscopy (if a fluorescently tagged m-PEG3-Aminooxy was used).
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Mandatory Visualizations
Figure 2: Workflow for glycoprotein labeling.
Figure 3: ADC mechanism of action.
Conclusion
m-PEG3-Aminooxy is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its ability to form stable oxime linkages with high chemoselectivity makes it ideal for the precise construction of complex biomolecular conjugates. The integrated PEG spacer further provides the benefits of enhanced solubility and potentially improved in vivo performance. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of m-PEG3-Aminooxy in a variety of research and development endeavors.
